Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound with a unique spiro structure. This compound contains a sulfur atom in a six-membered ring, which is fused to an oxirane ring. The presence of both ester and sulfone functional groups makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the formation of the desired spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate involves its interaction with various molecular targets. The ester and sulfone groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate can be compared with similar compounds such as:
Methyl 2-oxo-2-phenylacetate: This compound has a similar ester functional group but lacks the spiro structure and sulfone group.
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate: This compound has a similar spiro structure but with a different ring size.
The uniqueness of this compound lies in its combination of functional groups and spiro structure, which imparts distinct chemical and physical properties.
Biological Activity
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spiro structure, which includes a sulfur atom within a six-membered ring fused to an oxirane ring. This compound is characterized by the presence of both ester and sulfone functional groups, making it a subject of increasing interest in medicinal chemistry and biological research.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
C10H12O5S
Key Features
- Functional Groups : The compound features ester and sulfone groups, which are crucial for its biological activity.
- Spiro Structure : The unique spirocyclic arrangement contributes to its distinct chemical properties and potential interactions with biological targets.
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors. The presence of the ester and sulfone groups allows for potential hydrogen bonding and electrostatic interactions, which can influence the compound's reactivity and binding affinity.
Interaction Studies
Research has focused on how this compound interacts with molecular targets through:
- Binding Affinity : Evaluating how strongly the compound binds to specific enzymes or receptors.
- Reactivity : Investigating the chemical reactions it undergoes in biological systems.
Case Studies
While comprehensive biological evaluations are still required, several studies have begun to elucidate its pharmacological profile:
- Enzyme Inhibition : Initial findings indicate that the compound may inhibit certain enzymes involved in metabolic pathways.
- Antimicrobial Activity : Some studies have suggested potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl 2-oxo-2-phenylacetate | Contains an ester group | Lacks spiro structure and sulfone group |
Methyl 2-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate | Similar spiro structure | Different ring size |
6,6-Dioxo-1-oxa-6lambda6-thiaspiro[2.5]octane-2-carbonitrile | Contains carbonitrile group | Different functional group compared to carboxylate |
This comparison highlights the distinct chemical properties of this compound due to its specific functional groups and structural arrangement.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Initial Reaction : Using potassium permanganate for oxidation.
- Substitution Reactions : Employing amines as nucleophiles.
- Final Product Isolation : Careful purification to achieve high yields.
Future Directions
Further research is essential to fully explore the biological activity and therapeutic potential of this compound. Specific areas for future study include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics.
- Mechanistic Studies : To elucidate the pathways affected by this compound in biological systems.
Properties
Molecular Formula |
C9H14O5S |
---|---|
Molecular Weight |
234.27 g/mol |
IUPAC Name |
methyl 2-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O5S/c1-8(7(10)13-2)9(14-8)3-5-15(11,12)6-4-9/h3-6H2,1-2H3 |
InChI Key |
UIHKRIIUWCARTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCS(=O)(=O)CC2)C(=O)OC |
Origin of Product |
United States |
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